Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate is a chemical compound used in scientific research. It has a molecular formula of C23H25N5O7S2 and an average mass of 547.604 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiadiazole ring attached to a benzoyl group and a sulfamoyl group . The exact structure can be found in the referenced resources .Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
Reactions with Benzoyl Isocyanates : Research shows that benzoyl isocyanates react with compounds like ethyl (dimethylsulfuranilidene) acetate to form stable benzoylcarbamoyl-sulfonium ylides, which can be converted into oxazoles upon pyrolysis (Tsuge, Sakai, & Tashiro, 1973).
Synthesis of Analog Compounds : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors have been studied. One of the analogs showed similar potency and better solubility compared to the parent compound (Shukla et al., 2012).
Development of Fibrinogen Receptor Antagonists : A compound characterized by the presence of a trisubstituted beta-amino acid residue showed potential as a highly potent and orally active fibrinogen receptor antagonist (Hayashi et al., 1998).
Applications in Disease Treatment
Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives of thiadiazole has been explored, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014).
Antifungal Activity : Derivatives of dimercapto-thiadiazole substituted with aroyl or ethoxycarbonyl groups have been synthesized and screened for antibacterial and antifungal activities. Some compounds showed significant activity against a range of pathogens (Jasiak et al., 2017).
Anti-Inflammatory and Anticancer Properties : Novel celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These compounds showed potential as therapeutic agents (Küçükgüzel et al., 2013).
Molecular Studies and Structural Analysis
Molecular Forces Study : The structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, has been established by X-ray crystallography, highlighting the importance of certain molecular forces and structural features (Fülöp, Kălmăn, Basak, Ghosh, & Mazumdar, 1987).
Antioxidant Activity : Novel 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles have been synthesized, showing noticeable antioxidant activity. This research also highlights the regioselective alkylation and glycosylation of the thiadiazole scaffold (El Ashry et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds, such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives, have been found to inhibit cytosolic phospholipase a2α (cpla2α) . This enzyme is responsible for releasing the common precursor arachidonic acid from phospholipids .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit cpla2α . Inhibition of this enzyme could potentially prevent the formation of eicosanoids, a group of compounds involved in the pathogenesis of inflammatory diseases .
Biochemical Pathways
The compound may affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .
Result of Action
If the compound does inhibit cpla2α, it could potentially reduce the production of eicosanoids, thereby alleviating the symptoms of inflammatory diseases .
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S3/c1-4-24-12(20)9-25-15-18-17-14(26-15)16-13(21)10-5-7-11(8-6-10)27(22,23)19(2)3/h5-8H,4,9H2,1-3H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCFAVYGCZSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.